(2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. Pyrrolidine derivatives are widely studied due to their significant applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Butoxypyrrolidine-2-carboxylic acid
- (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid
- (2S,4S)-4-Ethoxypyrrolidine-2-carboxylic acid
Uniqueness
(2S,4S)-4-Propoxypyrrolidine-2-carboxylic acid is unique due to its specific propoxy group, which imparts distinct chemical and biological properties compared to its analogs. The length and nature of the alkoxy group can significantly influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S,4S)-4-propoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-2-3-12-6-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
AZDNHPLXONKNHP-BQBZGAKWSA-N |
Isomeric SMILES |
CCCO[C@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CCCOC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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